2,3-Dimethoxybenzylmagnesium chloride
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Overview
Description
Scientific Research Applications
Grignard Reaction Applications
One example of its application is in the synthesis of complex organic molecules through Grignard reactions. A study demonstrates the formation of a compound by reacting 4-methoxybenzylmagnesium chloride with 3,5-dimethoxybenzaldehyde, showcasing the utility of such reagents in creating molecules with new chiral centers and potential for further chemical manipulation (Q. Yin & Wenqin Zhang, 2002).
Photochemical Studies
Moreover, the photochemistry of 3,5-dimethoxybenzyl compounds, including those with chloride as a leaving group, has been explored to understand their reactivity and potential in synthetic applications. These studies provide insights into how light-induced reactions can influence the synthesis of aromatic compounds, highlighting the versatility of benzylmagnesium chloride derivatives in organic synthesis (DeCosta, Howell, Pincock, & Rifai, 2000).
Polymerization Initiators
Additionally, derivatives of benzylmagnesium chloride have been used as initiators in polymerizations, indicating their potential in materials science for creating polymers with specific properties. This includes the preparation of macromers and poly(Grignard reagents), which could have applications ranging from advanced materials to biocompatible substances (K. Hatada, H. Nakanishi, K. Ute, & T. Kitayama, 1986).
Catalysis and Enantioselective Additions
Furthermore, the activation of alkylmagnesium halides with chiral N-heterocyclic carbenes for Cu-free catalytic enantioselective additions to unsaturated esters has been reported. This application underscores the importance of 2,3-Dimethoxybenzylmagnesium chloride and related compounds in asymmetric synthesis, providing pathways to chiral molecules that are of significant interest in pharmaceutical synthesis (Yunmi Lee & A. Hoveyda, 2006).
properties
IUPAC Name |
magnesium;1-methanidyl-2,3-dimethoxybenzene;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O2.ClH.Mg/c1-7-5-4-6-8(10-2)9(7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVWVKCVTXYSNQ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)[CH2-].[Mg+2].[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClMgO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxybenzylmagnesium chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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